molecular formula C9H11IO B8334223 1-Iodomethyl-2-methoxymethylbenzene

1-Iodomethyl-2-methoxymethylbenzene

Cat. No.: B8334223
M. Wt: 262.09 g/mol
InChI Key: GACOMIXIXJABKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-2-(methoxymethyl)benzene (CAS: 90003-91-1) is an aromatic compound with the molecular formula C₈H₉IO and a molecular weight of 248.06 g/mol . Its structure consists of a benzene ring substituted with an iodomethyl group (–CH₂I) at position 1 and a methoxymethyl group (–CH₂OCH₃) at position 2. This compound is characterized by its IUPAC name 1-iodo-2-(methoxymethyl)benzene and is used in organic synthesis, particularly in cross-coupling reactions and as a precursor for functionalized aromatic systems due to its reactive iodine substituent .

Properties

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

IUPAC Name

1-(iodomethyl)-2-(methoxymethyl)benzene

InChI

InChI=1S/C9H11IO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7H2,1H3

InChI Key

GACOMIXIXJABKQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC=C1CI

Origin of Product

United States

Comparison with Similar Compounds

1-Iodo-2-methylbenzene (o-Iodotoluene)

  • Molecular Formula : C₇H₇I
  • Molecular Weight : 218.04 g/mol
  • Structural Differences : Lacks the methoxymethyl (–CH₂OCH₃) group, featuring only a methyl group (–CH₃) at position 2.
  • Reactivity : The absence of the electron-donating methoxy group reduces its polarity compared to 1-iodo-2-(methoxymethyl)benzene. This makes it less reactive in nucleophilic substitutions but more volatile due to lower molecular weight .

4-Iodo-1-methoxy-2-methylbenzene

  • Molecular Formula : C₈H₉IO (same as the target compound)
  • Structural Differences : A positional isomer with iodine at position 4, methoxy (–OCH₃) at position 1, and methyl (–CH₃) at position 2.

1-Iodo-4-methoxy-2-nitrobenzene

  • Molecular Formula: C₇H₆INO₃
  • Molecular Weight : 291.03 g/mol
  • Structural Differences: Features a nitro (–NO₂) group at position 2 and methoxy (–OCH₃) at position 4.
  • Reactivity : The nitro group is a strong electron-withdrawing group, making the ring less reactive toward electrophilic substitution compared to the methoxymethyl-substituted target compound .

1-Bromo-2-(1-methylethenyl)benzene

  • Molecular Formula : C₉H₉Br
  • Structural Differences : Bromine replaces iodine, and a methylethenyl (–CH₂C=CH₂) group substitutes the methoxymethyl group.
  • Reactivity : Bromine’s lower leaving-group ability compared to iodine reduces its utility in metal-catalyzed cross-coupling reactions. The methylethenyl group introduces alkene reactivity, enabling cycloaddition or polymerization pathways absent in the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
1-Iodo-2-(methoxymethyl)benzene C₈H₉IO 248.06 –CH₂I (1), –CH₂OCH₃ (2) High iodine reactivity for cross-coupling
1-Iodo-2-methylbenzene C₇H₇I 218.04 –CH₃ (2) Lower polarity, higher volatility
4-Iodo-1-methoxy-2-methylbenzene C₈H₉IO 248.06 –OCH₃ (1), –CH₃ (2), –I (4) Para-iodo substitution alters steric effects
1-Iodo-4-methoxy-2-nitrobenzene C₇H₆INO₃ 291.03 –NO₂ (2), –OCH₃ (4) Electron-withdrawing nitro group reduces ring reactivity
1-Bromo-2-(1-methylethenyl)benzene C₉H₉Br 197.08 –Br (1), –CH₂C=CH₂ (2) Bromine less reactive in cross-coupling; alkene functionalization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.